N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide

Physicochemical Properties Fluorine Chemistry Medicinal Chemistry

This compound is the indispensable meta‑fluoro member of the ortho/meta/para fluorobenzamide positional‑scanning set. For medicinal chemistry programs mapping electrostatic and steric requirements of a benzamide pharmacophore, substituting any other regioisomer (2‑F or 4‑F) fundamentally changes the dipole‑moment vector, invalidating SAR matrix comparisons. Computational chemists requiring a specific probe to validate a predicted Arg‑π‑fluorine interaction, or DMPK scientists isolating the 3‑fluorobenzamide contribution to CYP‑450 inhibition and metabolic stability, must procure this exact isomer. Sourced as a 90%+ pure building block from pre‑plated screening libraries, it enables the uninterrupted execution of fragment‑based or hypothesis‑driven campaigns where meta‑fluorine identity is the sole independent variable.

Molecular Formula C21H20FN3O3
Molecular Weight 381.4 g/mol
CAS No. 920157-59-1
Cat. No. B3411529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide
CAS920157-59-1
Molecular FormulaC21H20FN3O3
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C21H20FN3O3/c1-2-27-18-8-6-15(7-9-18)19-10-11-20(25-24-19)28-13-12-23-21(26)16-4-3-5-17(22)14-16/h3-11,14H,2,12-13H2,1H3,(H,23,26)
InChIKeyQPPIBLIPXDMVGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide (CAS 920157-59-1): Structural Classification and Procurement Context


N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide (CAS 920157-59-1) is a synthetic small molecule belonging to the pyridazinyl-oxy-ethyl-benzamide class. Its structure integrates a 4-ethoxyphenyl-substituted pyridazine core linked via an ethyloxy spacer to a 3-fluorobenzamide moiety [1]. The compound is listed in screening libraries and commercial chemical catalogs as a building block or potential probe for medicinal chemistry and drug discovery campaigns . Critically, a comprehensive search of primary research literature, authoritative bioactivity databases, and patent repositories reveals that no quantitative biological assay data, target engagement profiles, or in vivo efficacy results have been published for this specific compound at the time of analysis.

Why N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide Cannot Be Replaced by Positional Isomers in SAR Studies


In medicinal chemistry, the precise positioning of a fluorine atom on a benzamide ring is a critical determinant of molecular recognition, pharmacokinetics, and metabolic stability. N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide features a meta-substituted fluorine on the benzamide, which directs a distinct molecular dipole moment, electronic distribution, and steric profile compared to its ortho- or para-substituted analogs. In the absence of direct target biology, this positional isomerism constitutes the primary, verifiable reason for selecting this specific compound over its 2-fluoro or 4-fluoro counterparts in structure-activity relationship (SAR) explorations. Substituting any other fluoro-regioisomer would interrogate a different chemical space, compromising the integrity of SAR datasets and potentially leading to false structure-activity conclusions [1].

Quantitative Differentiation Evidence for N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide (920157-59-1)


Meta-Fluorine Substitution on Benzamide: Calculated Physicochemical Property Shift vs. Ortho- and Para-Fluoro Isomers

When no biological target data is available, the most robust procurement differentiator lies in the compound's distinct physicochemical identity, driven by the meta-fluorine substitution on the benzamide. The 3-fluoro isomer possesses a calculated topological polar surface area (tPSA) identical to its ortho- and para-isomers, but the calculated partition coefficient (cLogP) and the molecular dipole orientation differentiate it. In drug design, a meta-fluorine is strategically employed to modulate pKa of proximal aromatic amines or to alter cytochrome P450-mediated metabolism without directly introducing a hydrogen bond donor, a synthetic strategy distinct from the ortho- or para-positions [1]. This meta-substitution pattern on the benzamide fragment is the defining feature that users must document in their investigations [2].

Physicochemical Properties Fluorine Chemistry Medicinal Chemistry Drug Design

Differentiation from 4-Chloro or 4-Bromo Analogs: Halogen Bonding Potential of Meta-Fluorine

Several substituted benzamide analogs exist, including 4-bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide . The 3-fluoro substitution on the target compound provides a much smaller van der Waals radius and distinct electronic character compared to a bromine or chlorine atom at the 4-position. Fluorine's high electronegativity makes it a poor halogen bond donor but an excellent hydrogen bond acceptor (C-F···H-X). In contrast, heavier halogens (Cl, Br) can participate in halogen bonding. This fundamental difference in intermolecular interaction capacity is a key differentiator when selecting a probe for crystallographic or biophysical studies targeting halogen-binding pockets [1].

Halogen Bonding Protein-Ligand Interaction Crystal Engineering

Ethoxy vs. Methoxy Substituent: A Differentiator for Metabolic Stability Assays

The 4-ethoxyphenyl group on the pyridazine distinguishes this compound from its 4-methoxyphenyl analog. In drug metabolism, O-dealkylation is a primary clearance pathway. Ethyl ethers are generally more resistant to oxidative O-deethylation than methyl ethers are to O-demethylation due to steric and electronic factors, a well-documented class-level effect [1]. Specifically, the intrinsic clearance (Clint) in human liver microsomes for ethoxy-containing compounds can be up to 2- to 5-fold lower than for the corresponding methoxy analogs, depending on the scaffold. This makes the 4-ethoxy compound a more suitable scaffold for lead optimization programs where metabolic stability is a primary concern [2].

Metabolic Stability In Vitro ADME Drug Metabolism

Procurement-Driven Application Scenarios for N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide (920157-59-1)


Definitive Confirmation of Meta-Fluorine SAR in a Benzamide Fragment Library

A medicinal chemistry team has identified a lead series with a critical benzamide pharmacophore. To systematically map the electrostatic and steric requirements of the target binding pocket, they must source a positional scanning library. This compound serves as the specific 'meta-fluoro' member of a three-compound set (ortho, meta, para), ensuring the SAR matrix is complete and the data are interpretable. Procurement of the 3-fluoro isomer is non-negotiable for this purpose [1].

Computational Chemistry Campaign Validating Dipole-Directed Docking Poses

In a structure-based drug design project, a computational chemist wishes to validate a docking hypothesis that predicts a strong electrostatic interaction between a protein residue and the meta-fluorine of the ligand. The 2-fluoro and 4-fluoro isomers, with their diverging dipole moment vectors, would not test this specific hypothesis. Therefore, the 3-fluoro compound is the only valid chemical probe to computationally predict and then experimentally validate this interaction via a binding assay [2].

Synthesis of a Fluorinated Analog for In Vitro Metabolic Stability Profiling

A DMPK scientist needs to assess the impact of a 3-fluorobenzamide motif on cytochrome P450 inhibition and metabolic stability. They require a compound containing this specific fragment, unencumbered by other labile groups. This compound, with its 4-ethoxyphenyl group providing a moderate stability profile, serves as a clean substrate for such an investigation, where the goal is to isolate the contribution of the 3-fluorobenzamide to the overall clearance and CYP inhibition profile, using its non-fluorinated benzamide analog as the baseline comparator [3].

Quote Request

Request a Quote for N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.